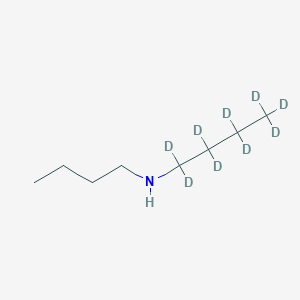
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine is a deuterated compound with the molecular formula CD3(CD2)3NH(CH2)3CH3. It is a stable isotope-labeled compound, where one of the butyl groups is fully deuterated. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylamine-(monobutyl-d9) involves the deuteration of butylamine. The process typically includes the following steps:
Deuteration of Butylamine: The butylamine is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This results in the replacement of hydrogen atoms with deuterium atoms.
Purification: The deuterated butylamine is then purified using techniques such as distillation or chromatography to achieve the desired isotopic purity of 98 atom % D.
Industrial Production Methods
Industrial production of Dibutylamine-(monobutyl-d9) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of butylamine are deuterated using deuterium gas in industrial reactors.
Continuous Purification: The deuterated product is continuously purified using industrial-scale distillation or chromatography systems to ensure consistent isotopic purity and concentration.
化学反応の分析
Types of Reactions
Dibutylamine-(monobutyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Substituted amines with various functional groups.
科学的研究の応用
Dibutylamine-(monobutyl-d9) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of amine-containing drugs.
Industry: Applied in the development of deuterated drugs and materials to enhance stability and performance.
作用機序
The mechanism of action of Dibutylamine-(monobutyl-d9) involves its interaction with molecular targets through its amine group. The deuterium labeling allows for precise tracking and analysis of its behavior in various systems. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions typical of amines, but with the added benefit of isotopic differentiation.
類似化合物との比較
Similar Compounds
Dibutylamine: The non-deuterated version of the compound.
Triethylamine: Another amine with a similar structure but different alkyl groups.
Diethylenetriamine: A polyamine with multiple amine groups.
Uniqueness
Dibutylamine-(monobutyl-d9) is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The isotopic labeling allows for differentiation from non-deuterated compounds in mass spectrometry and other analytical techniques, making it invaluable in research applications.
特性
IUPAC Name |
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/i1D3,3D2,5D2,7D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDAXLFBXTEQA-NPNXCVMYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate](/img/structure/B8019060.png)
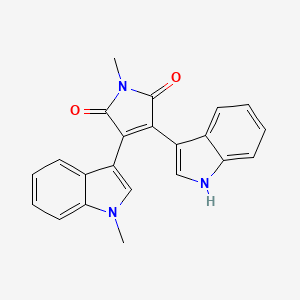
![4-[(3-Chlorophenyl)-imidazol-1-ylmethyl]quinoline](/img/structure/B8019071.png)
![[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8019078.png)

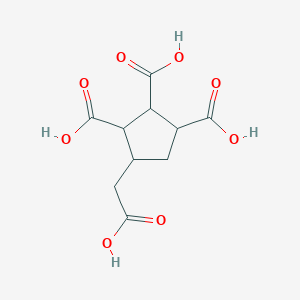


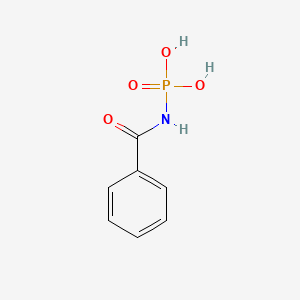
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate;tetraethylazanium](/img/structure/B8019126.png)

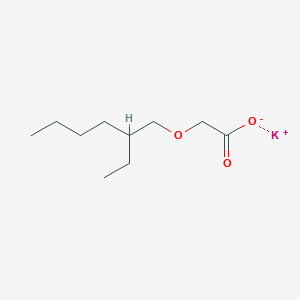
![[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide](/img/structure/B8019157.png)

